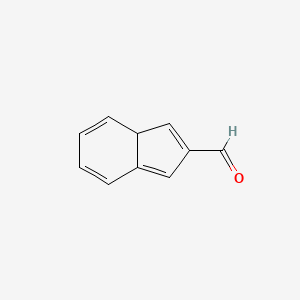

3AH-indene-2-carbaldehyde

Description

3aH-Indene-2-carbaldehyde is a specific derivative of indene (B144670), an aromatic hydrocarbon. Its unique structure and reactivity make it a valuable component in the synthesis of a wide range of organic compounds.

Structure

3D Structure

Properties

CAS No. |

724765-40-6 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3aH-indene-2-carbaldehyde |

InChI |

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,9H |

InChI Key |

GUMMXMFDBNNEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C=C(C=C2C=C1)C=O |

Origin of Product |

United States |

Mechanistic Investigations of 3ah Indene 2 Carbaldehyde Reactivity

Exploration of Complex Reaction Pathways and Intermediate Species

The versatility of 3aH-indene-2-carbaldehyde in chemical transformations stems from its ability to participate in a variety of reaction cascades, often proceeding through highly reactive, transient intermediates.

Polyenolate and Polyenamine Mediated Reactivity

The activation of indene-2-carbaldehyde derivatives can lead to the formation of extended π-systems, such as polyenolates and polyenamines, which serve as key intermediates in complex reaction sequences. One notable application involves the use of alkylidenemalononitriles derived from indene-2-carbaldehydes as precursors to "higherene" components in higher-order cycloadditions. rsc.orgrsc.orgresearchgate.netresearchgate.net Deprotonation of these precursors under basic conditions generates highly extended pentaenolate species. scispace.comrsc.org This activation strategy is unprecedented in the literature for indene-2-carbaldehydes and expands the arsenal (B13267) of catalytic methods. scispace.comrsc.org

In contrast to the classical activation via polyenamine formation, the generation of these pentaenolates under basic conditions opens up new reaction manifolds. scispace.comrsc.org These intermediates can then participate in cascade reactions, for example, with α,β-unsaturated aldehydes, involving a [10+2]-higher-order cycloaddition followed by Michael addition and aldol (B89426) condensation, to construct complex polycarbocyclic scaffolds in a highly stereoselective manner. rsc.orgrsc.orgresearchgate.netresearchgate.net The use of aminocatalysis to generate polyenamine intermediates from indene-2-carbaldehydes has also been explored, leading to functionalization at remote positions. researchgate.net

Higher-Order Cycloaddition Reactions Initiated by Indene-2-carbaldehyde Derivatives

Indene-2-carbaldehydes are valuable precursors for generating 8π- and 10π-electron systems for higher-order cycloaddition (HOC) reactions, which are powerful tools for constructing complex polycyclic structures. rsc.orgacs.org These reactions, involving more than six π-electrons, allow for the rapid assembly of intricate molecular frameworks that are relevant to natural products and pharmaceuticals. rsc.org

One key strategy involves the in situ formation of amino-isobenzofulvene (amino-IBF) intermediates from indene-2-carbaldehydes through condensation with a secondary amine catalyst. acs.orgau.dk This reactive intermediate can then participate in various cycloadditions. For instance, an organocatalytic [8+2] cycloaddition of indene-2-carbaldehydes with nitroolefins has been developed, constituting the first catalytic application of the reactive IBF core. acs.org DFT calculations suggest that these higher-order cycloadditions often proceed in a stepwise fashion, with the stereoselectivity governed by the kinetics of the first bond-forming event. umanitoba.ca

Furthermore, indene-2-carbaldehydes can participate in [10+4] cycloadditions with various 4π-components to afford azulene (B44059) derivatives. researchgate.netau.dk For example, their reaction with oxadendralenes, catalyzed by diphenylprolinol silyl (B83357) ether, yields chiral azulenes with high diastereo- and enantioselectivity. researchgate.netau.dk Blocking the 3-position of indene-2-carbaldehydes can lead to the formation of a single diastereoisomer with high yield and enantioselectivity. rsc.org

| Cycloaddition Type | Reactants | Catalyst | Product | Ref |

| [8+2] | Indene-2-carbaldehyde, Nitroolefins | Chiral secondary amine | Bicyclo[5.3.0]decane scaffold | rsc.orgacs.org |

| [10+4] | Indene-2-carbaldehyde, Oxadendralenes | Diphenylprolinol silyl ether | Chiral azulenes | researchgate.netau.dk |

| [10+2] | Alkylidenemalononitriles (from Indene-2-carbaldehyde), α,β-Unsaturated aldehydes | Amino catalyst | Polycarbocyclic scaffolds | rsc.org |

Tandem Michael Addition and Aldol Condensation Sequences

The reactivity of indene-2-carbaldehyde derivatives can be harnessed in tandem reactions that combine multiple bond-forming events in a single operation. A notable example is a cascade reaction initiated by a higher-order cycloaddition, which is followed by a Michael addition and an aldol condensation. rsc.orgrsc.org This sequence allows for the rapid construction of complex polycyclic systems from relatively simple starting materials. rsc.orgrsc.org

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of indene-2-carbaldehyde chemistry, a polyenolate intermediate, generated from an alkylidenemalononitrile derivative, can act as the 10π-electron component in a [10+2] cycloaddition. rsc.orgrsc.orgresearchgate.net The resulting intermediate can then undergo an intramolecular Michael addition and subsequent aldol condensation to yield a complex polycarbocyclic product. rsc.orgrsc.org This tandem process is highly stereoselective, affording the final products with excellent control over the newly formed stereocenters. rsc.org Such tandem reactions are highly efficient, creating multiple carbon-carbon bonds and stereocenters in a single pot. beilstein-journals.orgnih.gov

Catalytic Effects on Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling selective transformations and enhancing reaction efficiency. Both aminocatalysis and Lewis/Brønsted acid catalysis have been successfully employed to modulate the reaction pathways.

Role of Aminocatalysts in Indene-2-carbaldehyde Transformations

Aminocatalysis has emerged as a powerful strategy for the activation of carbonyl compounds, including indene-2-carbaldehydes. researchgate.netumanitoba.ca Chiral secondary amines can condense with the aldehyde functionality to form highly reactive intermediates such as enamines, dienamines, and polyenamines. researchgate.net This activation mode, which raises the highest occupied molecular orbital (HOMO) of the substrate, facilitates a variety of asymmetric transformations. researchgate.net

Specifically, in the context of indene-2-carbaldehydes, aminocatalysts are instrumental in the in situ generation of amino-isobenzofulvene intermediates. acs.orgau.dk These electron-rich 8π-systems are key to enabling higher-order cycloadditions, such as the [8+2] cycloaddition with electron-deficient olefins. rsc.orgacs.org The use of chiral aminocatalysts allows for excellent enantiocontrol in these transformations, leading to the formation of enantioenriched products with multiple stereocenters. umanitoba.ca For example, the reaction between indene-2-carbaldehyde and electron-deficient alkenes catalyzed by a C2-symmetric aminocatalyst produces the corresponding [8+2]-cycloadducts with excellent enantioselectivities. umanitoba.ca

Furthermore, aminocatalysis can be used in synergistic combinations with other catalytic systems, such as palladium catalysis, for diastereodivergent allylic alkylations of indene-2-carbaldehydes. au.dk

| Catalyst Type | Intermediate | Reaction Type | Product | Ref |

| Chiral Secondary Amine | Amino-isobenzofulvene (8π-component) | [8+2] Cycloaddition | Enantioenriched Bicyclo[5.3.0]decanes | rsc.orgacs.orgumanitoba.ca |

| Chiral Secondary Amine | Pentaenamine | 1,6-Addition | Alkylated Indenes | researchgate.net |

| Pyrrolidine (B122466) | Amino-isobenzofulvene (10π-component) | [10+4] Cycloaddition | Azulenes | au.dk |

Investigation of Lewis Acid and Brønsted Base Catalysis

Lewis acid and Brønsted base catalysis represent another important strategy for controlling the reactivity of systems related to indene (B144670) derivatives. While direct applications to this compound are a developing area, the principles are highly relevant. Lewis acids can activate electrophiles, while Brønsted bases can generate nucleophiles, and their cooperative action can enable challenging transformations. wiley-vch.de

In a broader context, Lewis and Brønsted acids have been shown to induce the (3+2)-annulation of donor-acceptor cyclopropanes with alkynes to furnish functionalized indenes. nih.govacs.org This demonstrates the potential of acid catalysis in constructing the indene core itself.

The concept of cooperative catalysis, where a Lewis acid and a Brønsted base work in synergy, offers significant advantages, including enhanced reaction rates and broadened substrate scope. wiley-vch.de For instance, a Lewis acid can coordinate to a carbonyl group, increasing the acidity of a proton at a remote position and facilitating its removal by a Brønsted base to generate a reactive enolate. mdpi.com This type of dual activation is a powerful tool in asymmetric synthesis. wiley-vch.demdpi.com

While specific examples of Lewis acid and Brønsted base catalysis directly on this compound are not extensively detailed in the provided search results, the established principles of their use in activating related systems suggest a promising avenue for future research in modulating the reactivity of this versatile compound.

Intramolecular Rearrangements and Cycloolefin Isomerization Processes

The reactivity of this compound is significantly influenced by its tendency to undergo intramolecular rearrangements and cycloolefin isomerization. These processes are driven by the inherent strain of the 3aH-indene system and the propensity to form more stable, conjugated isomers. Mechanistic studies, combining experimental observations and computational analysis, have shed light on the pathways governing these transformations.

A key feature of 3aH-indenes is their nature as reactive intermediates that readily isomerize. nih.govrsc.org The primary intramolecular rearrangement pathway for 3aH-indene derivatives is a Current time information in Bangalore, IN.thieme-connect.de-sigmatropic shift. This type of pericyclic reaction involves the migration of a substituent from the 3a-position to the 7a-position, leading to the formation of a more stable 1H-indene isomer. rsc.orgunina.itmsu.edu In the case of this compound, this would involve the migration of a hydrogen atom. Such rearrangements are often rapid, making the isolation of the 3aH-indene species challenging. rsc.org

Computational studies on related systems have elucidated the energetics of these isomerization processes. For instance, in the gas-phase formation of the 1-indenyl radical, the 3aH-indene intermediate can isomerize through hydrogen atom migration to a triplet indene before the final product is formed. nih.gov This highlights the low activation barriers for such intramolecular hydrogen shifts.

Another significant process is cycloolefin isomerization, which competes with other reaction pathways, particularly during the synthesis of indene-2-carbaldehyde derivatives. Research has shown that the formation of various indene isomers can occur, and the distribution of these products is highly dependent on the reaction conditions and the catalysts used. The use of sterically demanding aminocatalysts, for example, has been shown to suppress the isomerization of the initially formed 1H-indene-2-carbaldehyde to other, more conjugated isomers. rsc.org This indicates that in the absence of such control, the double bond within the five-membered ring is mobile.

The general mechanism for cycloolefin isomerization in indene systems can be envisioned as a series of proton transfer steps, often facilitated by acid or base catalysts, which allow for the equilibration of the double bond to the thermodynamically most stable position. For 1H-indene-2-carbaldehyde, this typically results in conjugation with the aldehyde group and the aromatic ring.

The migratory aptitude of substituents at the 3a-position can also play a crucial role in the rate and outcome of these rearrangements. While a hydrogen shift is common, other alkyl or functional groups can also migrate, with the rate of migration depending on the ability of the group to stabilize the transition state of the sigmatropic shift. rsc.org

The following tables summarize key aspects of the intramolecular rearrangements and cycloolefin isomerization processes pertinent to this compound and related systems.

| Process | Description | Key Intermediates/Transition States | Driving Force | Influencing Factors |

| Current time information in Bangalore, IN.thieme-connect.de-Sigmatropic Hydrogen Shift | An intramolecular pericyclic reaction involving the migration of a hydrogen atom from the 3a-position to the 7a-position. | Cyclic transition state involving the overlap of the sigma bond of the C-H bond with the pi system of the diene. | Formation of a more stable, fully conjugated 1H-indene isomer. | Temperature, electronic properties of the indene system. |

| Cycloolefin Isomerization | The migration of the double bond within the cyclopentene (B43876) ring to form various indene isomers. | Protonated or deprotonated indene intermediates (in the presence of acid or base catalysts). | Attainment of the thermodynamically most stable conjugated system. | Presence of acid/base catalysts, steric hindrance of catalysts or substituents. |

| Indene Isomer | Relative Stability | Structural Features | Notes |

| 3aH-Indene | Least Stable | Non-conjugated diene system within a fused ring structure. | Often a transient intermediate in reactions. nih.govrsc.org |

| 1H-Indene | More Stable | Conjugated system involving one double bond in the five-membered ring and the aromatic ring. | Common product from the rearrangement of 3aH-indenes. rsc.org |

| Conjugated Indene-2-carbaldehyde | Most Stable | Extended conjugation involving the aldehyde group, the double bond in the five-membered ring, and the aromatic ring. | The thermodynamic product in many synthetic procedures for indene-2-carbaldehydes. rsc.org |

These intramolecular processes are fundamental to understanding the chemistry of this compound, dictating its stability, reactivity, and the types of products that can be isolated from its reactions.

Sophisticated Spectroscopic and Structural Characterization Techniques for 3ah Indene 2 Carbaldehyde Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indene-2-carbaldehyde systems. One-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but multidimensional NMR is essential for complete and unambiguous assignments, especially for complex architectures.

Two-dimensional (2D) NMR techniques are indispensable for elucidating the intricate structures of indene-2-carbaldehyde derivatives. researchgate.net Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish connectivity and assign resonances. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two to three bonds. creative-biostructure.com By analyzing the cross-peaks in a COSY spectrum, the connectivity of proton networks within the indene (B144670) framework and its substituents can be mapped out. researchgate.netcreative-biostructure.com For instance, the correlation between the aldehydic proton and adjacent vinyl or aromatic protons can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. github.io It is invaluable for assigning the ¹³C resonances based on the more easily assigned ¹H spectrum. github.io The phase of the HSQC peaks can also provide DEPT (Distortionless Enhancement by Polarization Transfer) information, distinguishing between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to three bonds. ustc.edu.cn HMBC is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra, and for connecting different spin systems within the molecule. researchgate.netbeilstein-journals.org For example, correlations from the aldehydic proton to carbons in the indene ring system can confirm the position of the carbaldehyde group. beilstein-journals.org

The combined application of these 2D NMR methods allows for the complete and unambiguous assignment of all proton and carbon signals in complex indene-2-carbaldehyde architectures. researchgate.netresearchgate.net

Beyond establishing connectivity, NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the stereochemistry of indene-2-carbaldehyde derivatives. cdnsciencepub.com NOE experiments detect protons that are close in space (typically < 5 Å), providing crucial information about the relative orientation of substituents and the conformation of the molecule in solution. ucl.ac.uk

One-dimensional (1D) NOE experiments (e.g., SELNOGPZS) and two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) are commonly used. ucl.ac.uk For example, in cyclic indene systems, the observation of an NOE between a proton on a substituent and a proton on the indene ring can establish their cis or trans relationship. cdnsciencepub.com The magnitude of the NOE enhancement can also provide semi-quantitative distance information, further refining the stereochemical assignment. cdnsciencepub.comucl.ac.uk

In cases of complex stereoisomers, comparing experimental NMR data with quantum-mechanically calculated NMR parameters for all possible stereoisomers can be a decisive approach for assigning the correct configuration. acs.orgwuxiapptec.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of newly synthesized 3AH-indene-2-carbaldehyde derivatives. pensoft.netmdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. acs.org

This high precision allows for the calculation of the elemental composition of the molecule, as the exact masses of atoms are unique. By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the correct formula can be confidently determined. pensoft.net This is particularly important for confirming the successful synthesis of a target compound and for differentiating between compounds with the same nominal mass but different elemental compositions. researchgate.net

The following table provides an example of HRMS data for an indene derivative:

| Compound | Calculated m/z for [M+H]⁺ | Found m/z |

| 2-(1-phenylvinyl)benzaldehyde | 217.0420 | 217.0414 |

Data sourced from a study on indene derivatives. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for this compound systems by determining the precise arrangement of atoms in the solid state. doi.org This technique is capable of revealing bond lengths, bond angles, and torsional angles with high precision.

For chiral indene-2-carbaldehyde derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration. rsc.orgrsc.org By analyzing the diffraction pattern of a single crystal, the three-dimensional structure of the molecule can be elucidated, providing conclusive evidence of its stereochemistry. rsc.org

Furthermore, X-ray crystallography offers insights into the molecular packing and intermolecular interactions within the crystal lattice, which can influence the material's bulk properties. acs.org

The following table presents selected crystallographic data for an indene derivative:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 12.345(3) |

| β (°) | 109.87(3) |

| V (ų) | 1812.3(7) |

| Z | 4 |

Data for a representative indene derivative.

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. mdpi.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds and functional groups within the molecule.

The most prominent and diagnostic peak in the IR spectrum of an indene-2-carbaldehyde is the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1680–1720 cm⁻¹. vulcanchem.com Other important vibrational bands include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. researchgate.net

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic and cyclopentene (B43876) rings typically occur in the 1450–1650 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern.

The following table summarizes key IR absorption frequencies for indene-related structures:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680–1720 vulcanchem.com |

| Aromatic C-H | Stretch | > 3000 researchgate.net |

| Alkene C=C | Stretch | 1618-1650 |

| C-H | Out-of-plane bend | 893-950 |

Data compiled from various spectroscopic studies of indene and its derivatives. vulcanchem.comresearchgate.netacs.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to aid in the assignment of vibrational modes. oup.comscispace.com

Computational Chemistry and Theoretical Modeling Studies on 3ah Indene 2 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecular systems. scispace.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, providing a computationally efficient yet accurate framework. scispace.com For 3aH-indene-2-carbaldehyde, DFT calculations can illuminate its fundamental electronic properties and predict its chemical reactivity.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller gap generally implies higher reactivity. ekb.eg

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. scispace.com These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). ekb.egeurjchem.com For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the carbonyl carbon is a primary electrophilic site.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Formula | Predicted Value (eV) | Description |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.58 | Indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | -2.15 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.43 | Relates to chemical stability and reactivity. eurjchem.com |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.365 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.215 | Measures resistance to change in electron distribution. ekb.eg |

| Global Softness (S) | 1 / (2η) | 0.226 | The reciprocal of hardness, indicating reactivity. ekb.eg |

| Electrophilicity Index (ω) | μ² / (2η) | 4.30 | Quantifies the electrophilic power of the molecule. |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Simulations

Computational simulations are instrumental in mapping the detailed pathways of chemical reactions, providing a step-by-step understanding that is often difficult to capture experimentally. oregonstate.edu For this compound, a key reaction would be the nucleophilic addition to its carbonyl group. academie-sciences.fr Theoretical modeling can elucidate the mechanism of such reactions by locating and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com

A transition state is a specific atomic configuration that represents the highest energy point along the reaction coordinate, acting as the critical barrier that must be overcome for the reaction to proceed. numberanalytics.com Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST) method are used to locate these fleeting structures. numberanalytics.com Once a transition state is found, frequency calculations are performed to verify it; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. numberanalytics.com

By calculating the Gibbs free energies (G) of all species involved, a reaction energy profile can be constructed. oregonstate.edu This profile reveals whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and provides the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate. oregonstate.edu For complex reactions, these simulations can distinguish between competing pathways, such as concerted versus stepwise mechanisms. academie-sciences.fr Machine learning potentials are also emerging as efficient tools for exploring reaction pathways and conformational space around transition states. strath.ac.uk

Table 2: Hypothetical Energy Profile for Nucleophilic Addition to this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point during C-Nu bond formation. | +15.2 |

| Intermediate | Tetrahedral intermediate formed after addition. | -5.8 |

| Products | Final alcohol product (after workup). | -12.5 |

Note: Data is for illustrative purposes to show a typical reaction profile calculated computationally.

Conformational Analysis and Energetic Profiles of Indene-2-carbaldehyde Isomers

Molecules that are not entirely rigid can exist in various spatial arrangements known as conformations, which arise from rotation around single bonds. chemistrysteps.comlibretexts.org Conformational analysis is the study of the energies and relative stabilities of these different conformers. libretexts.org For this compound, conformational flexibility primarily exists in the orientation of the carbaldehyde group relative to the indene (B144670) ring.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angle between the ring and the aldehyde substituent. youtube.com This process generates a potential energy diagram that plots the relative energy of the molecule as a function of the rotation angle. youtube.com The minima on this plot correspond to stable, staggered conformations, while the maxima represent unstable, eclipsed conformations that act as rotational energy barriers. libretexts.org

Furthermore, various structural isomers of indene-2-carbaldehyde can exist depending on the position of the double bonds within the five-membered ring and the attachment point of the aldehyde. Theoretical calculations are essential for determining the relative stabilities of these isomers. science.gov By calculating the ground-state energies of each possible isomer, the thermodynamically most favorable structure can be identified. science.gov This information is crucial, as the reactivity and spectroscopic properties of the molecule are highly dependent on its isomeric and conformational state.

Table 3: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most Stable |

| Gauche | 60° | 1.5 | Less Stable |

| Eclipsed | 120° | 4.2 | Rotational Barrier |

| Syn-periplanar | 0° | 3.8 | Rotational Barrier |

Note: Energies are hypothetical, illustrating the typical energetic profile for rotation around a single bond.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. olemiss.edu These theoretical predictions are invaluable for interpreting experimental spectra or for providing data on species that are difficult to analyze in a laboratory. olemiss.edumdpi.com

For this compound, various spectroscopic parameters can be calculated:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. iiit.ac.in These predictions help in assigning peaks in experimental spectra and can be used to distinguish between different isomers or conformers. arxiv.org

IR Spectroscopy: The vibrational frequencies and intensities corresponding to infrared (IR) absorption can be computed. The resulting theoretical spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the carbaldehyde group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions of a molecule. ekb.egnih.gov This allows for the prediction of the absorption wavelengths (λ_max) in the ultraviolet-visible spectrum, providing insight into the electronic structure and chromophores within the molecule.

By correlating these predicted spectroscopic parameters with experimental results, a much deeper and more confident characterization of the molecular structure can be achieved. eurjchem.com

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Key Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.85 ppm | δ 9.81 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 192.5 ppm | δ 191.9 ppm |

| IR Spectroscopy | C=O Stretch | 1705 cm⁻¹ | 1701 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* transition | λ_max = 285 nm | λ_max = 288 nm |

Note: This table presents hypothetical data to demonstrate the typical correlation between theoretical predictions and experimental measurements.

Applications of 3ah Indene 2 Carbaldehyde As a Key Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the aldehyde group, coupled with the electronic and steric properties of the indene (B144670) ring system, makes 3aH-indene-2-carbaldehyde an ideal starting point for constructing intricate organic molecules.

The strategic placement of the aldehyde group on the indene scaffold facilitates a variety of cyclization reactions, enabling the efficient assembly of complex polycyclic and heterocyclic systems. Organocatalytic methods have proven particularly effective in this regard. For instance, the reductive cyclization of ortho-formyl trans-cinnamaldehydes, which can be conceptually linked to the reactivity of indene-2-carbaldehyde derivatives, can be achieved using an aminocatalyst and a Hantzsch ester to produce 1H-indene-2-carbaldehyde derivatives regiospecifically. rsc.org A significant challenge in such reactions is the potential for isomerization of the final cycloolefin product, a problem that has been mitigated by using sterically demanding aminocatalysts. rsc.org

Furthermore, indene-2-carbaldehydes can participate in organocatalyzed allylic alkylations. When reacted with Morita-Baylis-Hillman (MBH) carbonates in the presence of a chiral tertiary amine catalyst, these aldehydes engage in a highly enantio- and diastereoselective reaction through the formation of pentaenolate intermediates. researchgate.net This methodology expands the toolkit of catalytic methods and provides access to highly functionalized indene derivatives which can serve as precursors to more complex polycyclic structures. researchgate.net The reaction of 1,3-enynes with various partners, catalyzed by transition metals like rhodium, represents another powerful strategy for building complex carbocyclic and heterocyclic frameworks, demonstrating the versatility of conjugated systems similar to those accessible from indene-2-carbaldehyde. nih.gov

| Reaction Type | Key Reagents | Catalyst | Resulting Framework | Ref |

| Reductive Cyclization | ortho-formyl trans-cinnamaldehydes, Hantzsch ester | Sterically demanding aminocatalyst | 1H-Indene-2-carbaldehyde derivatives | rsc.org |

| Allylic Alkylation | Morita-Baylis-Hillman (MBH) carbonates | Chiral tertiary amine | Functionalized indene derivatives | researchgate.net |

| Annulation | N-aryl urea, 1,3-enynes | Rhodium catalyst | 2-Alkenyl indoles | nih.gov |

The rational design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. mdpi.commdpi.com The indene core is found in a number of biologically active compounds, and this compound serves as a key starting material for scaffolds with potential therapeutic applications. However, the synthesis of these complex molecules is not without its challenges.

A primary synthetic challenge is controlling stereoselectivity. In reactions such as the allylic alkylation of indene-2-carbaldehydes, achieving high diastereo- and enantioselectivity is crucial for accessing a specific, biologically active isomer. The development of specialized chiral catalysts, such as dimeric cinchona alkaloid derivatives, has been instrumental in overcoming this hurdle, allowing for the precise construction of stereocenters. researchgate.net Another challenge lies in achieving regioselectivity, particularly in cyclization reactions where multiple reaction pathways may be possible. The use of carefully designed substrates and catalysts, as demonstrated in the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives, is essential for directing the reaction to the desired product. rsc.org The synthesis of complex, fused heterocyclic systems often requires multi-step sequences or powerful one-pot multicomponent reactions, where optimizing conditions to accommodate different reactive functionalities and prevent side reactions is a significant undertaking. researchgate.netresearchgate.net

Role in the Development of Advanced Material Precursors

Beyond medicinal applications, this compound is a valuable precursor for creating novel organic materials. Its structure can be incorporated into larger systems designed for applications in polymer science and organic electronics.

The aldehyde functional group is highly versatile in polymer chemistry, capable of participating in various polymerization and polymer modification reactions. researchgate.net While direct polymerization of this compound is not widely documented, its derivatives can serve as monomers or key intermediates. For example, aldehydes can undergo polymerization through reactions like Schiff base formation to produce polyazomethines. journalskuwait.org The indene-2-carbaldehyde molecule could, in principle, be used to synthesize polymers with pendant aldehyde groups. These functional polymers are valuable as intermediates for further material modification. researchgate.net

The development of novel monomers is critical for accessing new polymers. rsc.org The synthesis of functional monomers, such as those containing aldehyde groups, is a key step in creating materials with tailored structures. For instance, thiophene-2-carbaldehyde (B41791) has been polymerized using an acid catalyst to form poly(thiophene-2-carbaldehyde). journalskuwait.org A similar strategy could potentially be applied to indene-2-carbaldehyde to explore new classes of polymers.

Organic electronic devices rely on carbon-based semiconductors, which are often polycyclic aromatic compounds or conjugated polymers. researchgate.netwikipedia.org The indene moiety, as a polycyclic hydrocarbon, is a relevant structural unit for such materials. This compound can be used as a starting block to build larger, more complex π-conjugated systems required for these applications.

The synthesis of functional organic materials is central to the advancement of organic electronics. researchgate.net The aldehyde group on the indene ring provides a reactive site for extending the conjugation through reactions like the Wittig reaction or Knoevenagel condensation. This allows for the synthesis of larger molecules with tailored electronic structures, which are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netwikipedia.org For example, the synthesis of complex spiro[indene] derivatives points to the sophisticated molecular architectures that can be constructed from indene-based starting materials. mdpi.comnih.gov

Strategies for Diversity-Oriented Synthesis Utilizing Indene-2-carbaldehyde

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules from a common starting material. scispace.com The reactivity of this compound makes it an excellent substrate for DOS approaches, enabling the rapid generation of molecular complexity.

One notable strategy involves substrate-controlled annulations. For example, Morita-Baylis-Hillman (MBH) adducts derived from ninhydrin (B49086) can undergo either [4+2] or [3+2] annulation reactions with 3,4-dihydroisoquinolines. mdpi.comnih.gov By simply changing a protecting group on the MBH adduct, the reaction pathway can be switched to produce two distinct classes of complex spiro multi-heterocyclic skeletons: spiro[indene-2,2′- Current time information in Bangalore, IN.rsc.orgoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]. mdpi.comnih.gov This approach provides a highly efficient route to structurally diverse polycyclic frameworks from a common set of precursors.

Similarly, the organocatalytic allylic alkylation of different indene-2-carbaldehydes with MBH-carbonates allows for the generation of a library of products. researchgate.net By varying the substituents on the indene ring of the starting aldehyde, a range of functionalized products can be synthesized with good stereoselectivity, showcasing the potential for appendage diversity in a DOS workflow. researchgate.net These strategies highlight how the controlled reactivity of the indene-2-carbaldehyde scaffold can be harnessed to explore vast regions of chemical space efficiently.

| DOS Strategy | Key Substrates | Control Element | Resulting Scaffolds | Ref |

| Substrate-Controlled Annulation | Ninhydrin-derived MBH adducts, 3,4-dihydroisoquinolines | Hydroxyl protecting group on MBH adduct | Spiro[indene-2,2'- Current time information in Bangalore, IN.rsc.orgoxazino[2,3-a]isoquinoline], Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] | mdpi.comnih.gov |

| Appendage Diversity | Various substituted indene-2-carbaldehydes, MBH-carbonates | Substituents on the indene ring | Library of functionalized indene derivatives | researchgate.net |

Future Research Directions and Unaddressed Challenges in 3ah Indene 2 Carbaldehyde Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

A paramount goal in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally responsible. This is particularly relevant for the synthesis of indene-2-carbaldehyde and its derivatives.

The principles of green chemistry offer a framework for designing safer and more sustainable chemical processes. In the context of indene-2-carbaldehyde synthesis, this involves several key strategies:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future research should focus on catalytic cyclization and functionalization reactions that proceed with high atom economy, minimizing the generation of byproducts.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into the use of alternative, greener solvents such as water, supercritical fluids, or bio-derived solvents for the synthesis of indene-2-carbaldehydes is a critical area of exploration. For instance, the use of water as a solvent in the presence of a suitable catalyst could significantly reduce the environmental impact of these syntheses. nih.gov

Renewable Starting Materials: Investigating the synthesis of indene (B144670) scaffolds from renewable feedstocks is a long-term goal. This could involve the use of biomass-derived platform molecules that can be transformed into the core indene structure through innovative catalytic processes.

A notable development in this area is the transition-metal-free, reductive cyclisation of ortho-formyl trans-cinnamaldehydes using Hantzsch ester in the presence of an aminocatalyst to produce 1H-indene-2-carbaldehyde derivatives. rsc.org This method avoids the use of heavy metals, contributing to a greener synthetic route. Another approach involves the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, which acts as both a catalyst and a solvent-free medium for the condensation reaction of indan-1,3-dione with various aldehydes to form 2-arylidene-indan-1,3-diones. researchgate.net

Catalysis is a cornerstone of efficient synthesis. The development of recyclable catalysts is crucial for sustainable chemical production, as it reduces waste and lowers costs.

Heterogeneous Catalysts: Solid-supported catalysts, such as metals or organocatalysts immobilized on polymers or inorganic supports like silica (B1680970) or magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture and potential for reuse. dntb.gov.uaacs.org For example, a magnetically separable nano-catalyst has been developed for the green synthesis of various xanthene derivatives, a principle that could be adapted for indene synthesis. dntb.gov.ua

Homogeneous Catalysts with Novel Recovery Methods: For homogeneous catalysts, which often exhibit higher activity and selectivity, innovative techniques for recovery and reuse are being explored. These include phase-separable catalysis using thermoregulated or ionic liquid-based systems, where the catalyst can be separated by changing the temperature or solvent polarity. researchgate.net The development of catalysts that can be recycled multiple times without significant loss of activity is a key challenge. researchgate.net

Recent research has demonstrated the use of a cobalt-based catalyst for the sustainable synthesis of substituted 1H-indenes. uva.nl This method utilizes a cheap and abundant metal, moving away from expensive noble metal catalysts. uva.nl Furthermore, the development of recyclable stereoauxiliary aminocatalysts derived from biomass, such as chitosan, for the one-pot synthesis of indolizine-2-carbaldehydes showcases a promising direction for creating sustainable catalytic systems for related heterocyclic compounds. nih.gov

Exploration of Novel Reactivity Patterns and Unexpected Transformations

While the fundamental reactivity of 3aH-indene-2-carbaldehyde is understood, there remains significant potential for discovering new and unexpected chemical transformations. The unique electronic and steric properties of the indene scaffold can lead to reactivity that deviates from classical patterns.

Recent studies have shown that organocatalysis can expand the classical reactivity pattern of conjugate addition reactions, shifting from 1,4- to 1,6-additions in vinylogous reactions. acs.org This opens up new avenues for the functionalization of indene-2-carbaldehydes at positions previously inaccessible. For instance, the application of pentaenolate intermediates in the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman carbonates represents a novel activation strategy. rsc.orgresearchgate.netnih.govrsc.org This method, using a chiral tertiary amine as a nucleophilic catalyst, allows for highly enantio- and diastereoselective transformations. rsc.orgresearchgate.netnih.govrsc.org

Furthermore, the concept of pentaenamine activation has been utilized in the asymmetric 1,6-addition reaction of indene-2-carbaldehydes with para-quinone methides, leading to the alkylation of the indene ring. researchgate.net These examples highlight the potential for uncovering unprecedented reactivity by exploring different catalytic systems and reaction partners. The investigation of cycloaddition reactions involving 3aH-indene derivatives has also revealed interesting and sometimes unexpected pathways, such as formal [8+2] cycloadditions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes.

For the synthesis of complex molecules like this compound derivatives, AI and ML can be employed in several ways:

Reaction Prediction: Machine learning models can be trained on existing reaction data to predict the most likely products of a given set of reactants and conditions. mit.edumedium.com This can help chemists to avoid unviable reaction pathways and focus on more promising approaches.

Optimization of Reaction Conditions: AI algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to identify the optimal set for maximizing yield and selectivity. beilstein-journals.org This can significantly reduce the time and resources required for experimental optimization.

Retrosynthesis and Novel Route Design: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule by working backward from the product. engineering.org.cn These tools can identify disconnections and suggest precursor molecules, potentially leading to more efficient and innovative syntheses of this compound and its analogues.

The development of large-scale models for predicting reaction conditions and the use of Δ²-learning models to predict high-level activation energies are at the forefront of this research. beilstein-journals.orgrsc.org The integration of high-throughput experimentation with ML is also a promising avenue for accelerating the discovery and optimization of new reactions. beilstein-journals.org

Expanding the Scope of Applications Beyond Current Frontiers

While derivatives of indene have found applications in materials science and as intermediates in medicinal chemistry, there is a vast, underexplored landscape of potential applications for this compound and its derivatives.

Future research could focus on:

Development of Novel Biologically Active Compounds: The indene scaffold is considered a "privileged structure" in medicinal chemistry. Systematic modification of the this compound core could lead to the discovery of new therapeutic agents with unique mechanisms of action. For example, indenopyrazole, indenoazine, and indenothiophene derivatives have been synthesized and are being studied for their anticancer properties. researchgate.net

Advanced Materials: The unique photophysical and electronic properties of conjugated indene systems make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The synthesis of novel indene derivatives could lead to materials with improved performance and stability.

Catalysis: Chiral indene-based ligands could be developed for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Molecular Switches and Sensors: The conformational flexibility and potential for photo- and electro-chromism in certain indene derivatives could be harnessed to create molecular switches and sensors for a variety of applications.

The synthesis of polysubstituted azulene (B44059) derivatives through the reaction of indene-2-carbaldehydes with other cyclic compounds highlights the potential for creating complex and functional molecular architectures. mdpi.com Similarly, the synthesis of spiro-[indene-proline] derivatives opens up new possibilities for creating structurally diverse and potentially bioactive molecules. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.